Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate
Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized acyclic intermediates serve as the architectural foundation for complex heterocyclic scaffolds. Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate (CAS: 75837-80-8) is a premier example of such an intermediate[1]. Characterized by its highly conjugated push-pull electron system, this compound is primarily utilized as a direct precursor in the synthesis of biologically active pyrimidine-2,4-diones (uracils), specifically 5-cyano-1-(4-methoxyphenyl)uracil[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield isolation and downstream cyclization.
Structural Identity and Physicochemical Profiling
The structural framework of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate features a central α,β-unsaturated carbonyl system flanked by an electron-donating p-methoxyaniline moiety and an electron-withdrawing cyano-carbamate group. This "push-pull" alkene configuration imparts significant thermodynamic stability and unique spectroscopic signatures[1][3].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate |
| CAS Registry Number | 75837-80-8 |
| Molecular Formula | C₁₄H₁₅N₃O₄ |
| Molecular Weight | 289.29 g/mol |
| InChIKey | BPALQSKBEZDFPE-MDZDMXLPSA-N |
| Physical State | Solid (Crystalline) |
| Hydrogen Bond Donors | 2 (Aniline N-H, Carbamate N-H) |
| Hydrogen Bond Acceptors | 7 (O and N heteroatoms) |
| Rotatable Bonds | 6 (Allowing significant conformational flexibility prior to cyclization) |
Mechanistic Chemistry: Synthesis and Cyclization Pathway
The synthesis of this intermediate relies on a highly efficient nucleophilic vinylic substitution (addition-elimination) . The reaction occurs between p-anisidine (the nucleophile) and α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide (the electrophile)[2].
The β-carbon of the acrylamide is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent cyano and carbonyl groups. When the primary amine of p-anisidine attacks this β-carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels ethanol (a good leaving group), restoring the conjugated double bond and yielding the target acryloyl carbamate.
Caption: Workflow for the synthesis and downstream cyclization of the target acryloyl carbamate.
Experimental Protocol: Synthesis and Self-Validating Quality Control
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates causality for solvent selection and thermal conditions, paired with In-Process Controls (IPCs) to ensure absolute structural integrity[2][4].
Step 1: Synthesis of the Acryloyl Carbamate Intermediate
Objective: Execute the nucleophilic vinylic substitution to isolate ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate.
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Charge the Reactor: Dissolve 0.05 mol of p-methoxyaniline (p-anisidine) and 0.05 mol of α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide in 100 mL of absolute ethanol.
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Reaction Conditions: Stir the mixture at ambient temperature, gradually warming to a mild reflux (78°C) for 2–4 hours.
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Causality: Ethanol is deliberately chosen as the solvent because it is the stoichiometric byproduct of the elimination step. Using a homologous solvent prevents unwanted transesterification at the carbamate moiety and stabilizes the polar transition state.
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Isolation: Cool the reaction mixture to 0–5°C to induce crystallization. Filter the precipitate and wash with cold ethanol.
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Self-Validating IPC:
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Visual/TLC: The formation of the extended conjugated system results in a distinct bathochromic shift. TLC (UV 254 nm) should confirm the disappearance of the highly polar p-anisidine spot.
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Mass Spectrometry: ESI-MS must yield an m/z of 290.1 [M+H]⁺, confirming the exact mass of the intermediate.
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Step 2: Intramolecular Cyclization to the Uracil Scaffold
Objective: Convert the acyclic intermediate into 5-cyano-1-(4-methoxyphenyl)uracil via thermal cyclization.
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Solvent Suspension: Suspend the isolated ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate in 50 mL of tetralin (1,2,3,4-tetrahydronaphthalene).
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Thermal Activation: Heat the suspension to reflux (~207°C) under a nitrogen atmosphere for 4 hours.
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Causality: The intramolecular nucleophilic attack of the secondary amine onto the carbamate carbonyl is thermodynamically demanding. Tetralin is selected because its high boiling point (207°C) provides the necessary thermal energy to overcome this high activation barrier, driving the elimination of the second ethanol molecule to close the pyrimidine ring[2][5].
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Isolation: Cool the mixture to room temperature. The cyclized uracil derivative will precipitate. Filter and wash with hexanes to remove residual tetralin.
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Self-Validating IPC:
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Melting Point: The final product must exhibit a sharp melting point of 304.5°C–306.5°C [2]. Any depression in this range indicates incomplete cyclization or residual tetralin.
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FTIR Spectroscopy: Validation is confirmed by the disappearance of the carbamate C-O stretch and the emergence of strong, distinct imide/uracil C=O stretches (~1680-1710 cm⁻¹).
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Downstream Applications in Drug Discovery and Agriculture
The cyclized product derived from this intermediate—5-cyano-1-(4-methoxyphenyl)uracil—is a privileged scaffold. Historically, 1-aryl-5-cyanouracils were extensively patented (e.g., US Patent 4,297,297) for their potent herbicidal properties, acting as inhibitors of the Photosystem II complex in broadleaf weeds[4][5].
In contemporary pharmaceutical research, substituted phenyl uracils are actively investigated as selective chymase inhibitors [4]. Chymase is a serine protease involved in the generation of Angiotensin II; thus, these uracil derivatives hold significant promise in the treatment of cardiovascular diseases, heart failure, and tissue fibrosis.
Caption: Downstream applications of 5-cyano-1-aryluracil derivatives in agriculture and medicine.
References
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PrepChem. "Synthesis of α-cyano-β-(4-methoxyanilino)-N-ethoxycarbonylacrylamide". PrepChem Organic Syntheses. Available at:[Link]
- Henrick, C. A., & Labovitz, J. N. "Phenyl uracils". US Patent 4,297,297A, Zoecon Corporation. Issued October 27, 1981.
Sources
- 1. ETHYL N-[2-CYANO-3-(4-METHOXYANILINO)ACRYLOYL]CARBAMATE | 75837-80-8 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate | 75837-80-8 [sigmaaldrich.com]
- 4. 1-(4-甲氧基苯基)-2,4-二氧代-1,2,3,4-四氢-5-嘧啶甲腈 - CAS号 75837-81-9 - 摩熵化学 [molaid.com]
- 5. prepchem.com [prepchem.com]

